molecular formula C11H16N2O2S B2529746 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline CAS No. 1095015-35-2

3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline

Cat. No.: B2529746
CAS No.: 1095015-35-2
M. Wt: 240.32
InChI Key: HBBLKUXNUYVLSH-UHFFFAOYSA-N
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Description

Contextualization of 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline within Contemporary Chemical Synthesis and Design

In the realm of drug discovery and chemical biology, molecules are often designed to interact with specific biological targets. The structure of this compound suggests its potential as a versatile intermediate or a final active compound. Its design incorporates a flexible linker, a hydrogen-bonding donor/acceptor group, and a three-dimensional scaffold, all of which are desirable features for modulating biological activity. The aniline (B41778) portion provides a key site for further chemical modification, allowing for the generation of diverse chemical libraries for screening purposes. The isomeric placement of the substituent at the meta-position of the aniline ring (position 3) is a deliberate design choice that influences the molecule's spatial arrangement and electronic properties, distinguishing it from its ortho- and para-isomers. For instance, the related para-substituted compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, has been identified as a key intermediate in the synthesis of pharmaceutical agents and agrochemicals, as well as an impurity standard for the migraine medication Almotriptan. chemimpex.comchemicea.comklivon.com

Overview of the Chemical Significance of Sulfonamide, Aniline, and Pyrrolidine (B122466) Moieties in Molecular Frameworks

Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry. nih.gov Historically, it formed the basis of the first synthetic antimicrobial drugs, known as sulfa drugs, which function by inhibiting bacterial folic acid synthesis. ontosight.ailibretexts.orgwikipedia.org Beyond their antibacterial properties, sulfonamides are found in a wide array of drugs, including diuretics, antidiabetic agents, and anti-inflammatory compounds. nih.govlibretexts.org This functional group is prized for its chemical stability and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes. acs.org

Aniline Moiety: Aniline (C₆H₅NH₂) is the simplest aromatic amine and serves as a foundational building block in the chemical industry. britannica.com Its discovery in the 19th century revolutionized the textile world with the advent of synthetic dyes, such as mauveine, the first of its kind. trc-leiden.nltandfonline.comwikipedia.org In pharmaceuticals, the aniline scaffold is present in numerous drugs, including the common analgesic paracetamol. wikipedia.org The amino group on the benzene (B151609) ring is a versatile chemical handle, allowing for a wide range of chemical transformations, making it an invaluable starting material for complex syntheses. britannica.com

Pyrrolidine Moiety: The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. nih.govresearchgate.netnih.gov As a saturated scaffold, it provides a three-dimensional character to molecules, which is increasingly recognized as a key factor for achieving target selectivity and improving physicochemical properties in drug design. nih.govresearchgate.netdntb.gov.ua This contrasts with flat, two-dimensional aromatic rings. nih.gov The pyrrolidine scaffold is found in numerous natural products, particularly alkaloids, and is a privileged structure in medicinal chemistry, appearing in drugs for a vast range of diseases, including cancer, diabetes, and central nervous system disorders. nih.govontosight.aifrontiersin.orgresearchgate.net Its stereogenic centers also allow for the introduction of chirality, which is critical for specific biological interactions. researchgate.netnih.gov

Historical Development and Evolution of Synthetic Strategies for Related Chemical Classes

The synthetic methodologies for creating each part of this compound have evolved significantly over time.

The synthesis of anilines has a rich history, with early methods involving the reduction of nitrobenzene (B124822). The Béchamp reduction, using iron and acid, was a pivotal 19th-century development that enabled the large-scale production of aniline for the burgeoning dye industry. wikipedia.orgcatalysis-kalvis.ru Over the 20th century, catalytic hydrogenation of nitrobenzene became the dominant industrial method, offering higher efficiency and cleaner processing. britannica.comcatalysis-kalvis.ru

The preparation of sulfonamides has traditionally been achieved by reacting a sulfonyl chloride with an amine. acs.orgresearchgate.net While effective, this method can require harsh conditions. researchgate.net Modern synthetic chemistry has introduced milder and more versatile strategies, such as the coupling of sulfinic acids or their salts with amines, and transition-metal-catalyzed reactions that allow for the construction of complex sulfonamides with greater functional group tolerance. acs.orgnih.govthieme-connect.com

The synthesis of the pyrrolidine ring has also seen substantial advancement. researchgate.net Early methods often relied on the functionalization of naturally occurring chiral building blocks like the amino acid proline. mdpi.com Contemporary organic synthesis now employs a wide array of powerful techniques, including stereoselective cyclization reactions, 1,3-dipolar cycloadditions of azomethine ylides, and various transition-metal-catalyzed processes that allow for precise control over the ring's substitution and stereochemistry. researchgate.netmdpi.commdpi.com

Current Research Trends and Foundational Principles Relevant to the Chemical Compound

Current research continues to leverage the unique attributes of these three moieties. In medicinal chemistry, there is a strong trend towards creating molecules with greater three-dimensional complexity to access novel biological targets and improve drug properties. nih.gov The pyrrolidine scaffold is central to this effort. nih.govresearchgate.netdntb.gov.ua The development of novel sulfonamide-based drugs remains an active area, with researchers exploring bioisosteric replacements like sulfonimidamides to fine-tune activity and physicochemical profiles. nih.govacs.org

Furthermore, the strategic use of aniline derivatives as versatile synthetic intermediates is a continuing theme. The ability to selectively functionalize the aromatic ring and the amino group allows for the creation of libraries of compounds for high-throughput screening. The synthesis of molecules like this compound and its isomers is driven by the principle of molecular hybridization—combining known pharmacophores to generate novel chemical entities with potentially synergistic or entirely new biological activities. The para-substituted analog, for example, has been the subject of detailed structural studies, including crystal structure analysis and density functional theory (DFT) calculations, to understand its molecular geometry and intermolecular interactions, which are crucial for its applications in materials and pharmaceutical science. bohrium.comeurjchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrrolidin-1-ylsulfonylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-11-5-3-4-10(8-11)9-16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBLKUXNUYVLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Pyrrolidin 1 Ylsulfonyl Methyl Aniline

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline reveals several plausible disconnection points, offering flexibility in the design of a synthetic route. The most logical disconnections involve the C-N, S-N, and C-S bonds, leading to readily available starting materials.

Strategy 1: C-N Bond Disconnection of the Aniline (B41778)

This strategy involves the late-stage introduction of the amino group. The primary disconnection is the C-N bond of the aniline, leading to a precursor with a functional group that can be converted to an amine, such as a nitro group. This approach is advantageous as it avoids potential complications with the free amino group in earlier steps.

Disconnection: C-NH₂ → C-NO₂

Precursor: 1-((3-nitrobenzyl)sulfonyl)pyrrolidine

Synthetic Step: Reduction of the nitro group.

Further disconnection of the S-N bond of the sulfonamide leads to 3-nitrobenzylsulfonyl chloride and pyrrolidine (B122466). The sulfonyl chloride can be obtained from the corresponding 3-nitrobenzyl halide.

Strategy 2: S-N Bond Disconnection of the Sulfonamide

This approach focuses on the formation of the sulfonamide bond as a key step. The S-N bond is disconnected to yield 3-aminobenzylsulfonyl chloride and pyrrolidine. This strategy requires the synthesis of the bifunctional 3-aminobenzylsulfonyl chloride, which can be challenging due to the presence of the reactive amino group.

Disconnection: S-N (sulfonamide)

Precursors: 3-aminobenzylsulfonyl chloride and pyrrolidine.

Synthetic Step: Sulfonamide formation.

Strategy 3: C-S Bond Disconnection

A C-S bond disconnection strategy involves the formation of the bond between the benzyl group and the sulfur atom. This can be achieved through the reaction of a 3-aminobenzyl halide with a sulfur nucleophile, followed by oxidation and reaction with pyrrolidine.

Disconnection: C-S (benzyl-sulfur)

Precursors: 3-aminobenzyl halide and a sulfur source (e.g., sodium sulfite).

Synthetic Steps: Nucleophilic substitution, oxidation, chlorination, and amination.

A comparison of these strategies suggests that Strategy 1, involving the late-stage reduction of a nitro group, is often the most robust and widely applicable approach for the synthesis of aromatic sulfonamides bearing an amino group.

Multistep Synthesis Pathways: Detailed Reaction Sequences and Conditions

Based on the retrosynthetic analysis, a detailed multi-step synthesis pathway for this compound is proposed, primarily following Strategy 1.

The initial steps focus on constructing the key intermediate, 1-((3-nitrobenzyl)sulfonyl)pyrrolidine.

Step 1: Synthesis of 3-Nitrobenzylsulfonyl Chloride

The synthesis begins with the commercially available 3-nitrobenzyl bromide. This is converted to the corresponding sulfonyl chloride in a two-step process.

Thiol Formation: 3-Nitrobenzyl bromide is reacted with a sulfur nucleophile, such as sodium thiosulfate, followed by hydrolysis to yield 3-nitrobenzylthiol.

Oxidative Chlorination: The thiol is then subjected to oxidative chlorination using a reagent like chlorine in the presence of water or N-chlorosuccinimide (NCS) to afford 3-nitrobenzylsulfonyl chloride.

StepReactantsReagentsSolventConditionsProduct
1a3-Nitrobenzyl bromide, Sodium thiosulfate-Ethanol/WaterRefluxSodium S-(3-nitrobenzyl) thiosulfate
1bSodium S-(3-nitrobenzyl) thiosulfateAcid (e.g., HCl)-Heat3-Nitrobenzylthiol
23-NitrobenzylthiolChlorine, WaterAcetic Acid0-10 °C3-Nitrobenzylsulfonyl chloride

Step 2: Sulfonamide Formation

The resulting 3-nitrobenzylsulfonyl chloride is then reacted with pyrrolidine to form the sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

StepReactantsReagentsSolventConditionsProduct
33-Nitrobenzylsulfonyl chloride, PyrrolidineTriethylamine or PyridineDichloromethane or THF0 °C to room temp.1-((3-Nitrobenzyl)sulfonyl)pyrrolidine

The final step in the synthesis is the reduction of the nitro group to an amine, yielding the target compound. The meta-position of the amino group is dictated by the starting material, 3-nitrobenzyl bromide.

Step 3: Reduction of the Nitro Group

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

StepReactantReagentsSolventConditionsProduct
41-((3-Nitrobenzyl)sulfonyl)pyrrolidineH₂, Pd/C (10%)Ethanol or MethanolRoom temp., 1-4 atm H₂This compound

Alternative reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal hydrides (e.g., NaBH₄ with a catalyst). The choice of reducing agent can depend on the presence of other functional groups in the molecule.

The methylene (B1212753) group acts as a simple linker between the aromatic ring and the sulfonyl group. The formation of this linker is established in the initial step through the use of 3-nitrobenzyl bromide. In more complex analogues, longer or more functionalized linkers could be introduced using various coupling reactions, such as Suzuki or Heck couplings, on a suitably functionalized aromatic precursor before the introduction of the sulfonylmethyl moiety.

Mechanism-Based Optimization of Reaction Parameters and Yield Enhancement

Sulfonamide Formation: The reaction of the sulfonyl chloride with pyrrolidine is a nucleophilic acyl substitution. The rate and yield can be improved by using a non-nucleophilic base in a slight excess to efficiently scavenge the generated HCl. Lower temperatures are often preferred to minimize side reactions. The choice of solvent is also critical; aprotic solvents like dichloromethane or THF are generally used to avoid reaction with the solvent.

Nitro Group Reduction: For catalytic hydrogenation, the choice of catalyst, solvent, pressure, and temperature can significantly impact the reaction rate and selectivity. For instance, using a higher catalyst loading or increasing the hydrogen pressure can accelerate the reaction. The solvent can influence the solubility of the starting material and the catalyst's activity.

ParameterEffect on Yield/PurityOptimization Strategy
Sulfonamide Formation
BaseIncomplete reaction or side productsUse of 1.1-1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).
TemperaturePotential for side reactions at higher temperaturesMaintain reaction temperature between 0 °C and room temperature.
SolventCan affect reaction rate and solubilityUse of aprotic solvents like DCM or THF.
Nitro Reduction
Catalyst LoadingSlower reaction with low loadingOptimize catalyst (e.g., 10% Pd/C) loading (typically 1-5 mol%).
H₂ PressureReaction rateIncrease pressure (e.g., up to 50 psi) to improve reaction time.
SolventSolubility and catalyst activityUse of polar protic solvents like ethanol or methanol.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Incorporating principles of green chemistry can make the synthesis of this compound more environmentally friendly.

Atom Economy: The proposed synthesis has a reasonably good atom economy, particularly in the later steps. However, the formation of the sulfonyl chloride from the thiol generates HCl as a byproduct.

Use of Safer Solvents: Where possible, hazardous solvents like dichloromethane could be replaced with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. For the reduction step, ethanol and methanol are relatively green solvents.

Catalysis: The use of catalytic hydrogenation for the nitro reduction is a key green aspect of this synthesis, as it avoids the use of stoichiometric metallic reducing agents and their associated waste.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption. Microwave-assisted synthesis could be explored for certain steps to significantly reduce reaction times.

Waste Reduction: Minimizing the use of excess reagents and employing purification methods that reduce solvent consumption, such as crystallization over chromatography, can decrease waste generation. A one-pot synthesis from the sulfonyl chloride to the final product by performing the sulfonamide formation and subsequent reduction in a single vessel could also be explored to reduce waste and improve efficiency.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention One-pot synthesis to reduce waste from intermediate workups.
Atom Economy The final reduction step has excellent atom economy.
Less Hazardous Chemical Syntheses Use of catalytic hydrogenation instead of stoichiometric metal reductants.
Designing Safer Chemicals The target molecule itself is designed for potential biological applications.
Safer Solvents and Auxiliaries Exploring greener solvent alternatives for extraction and reaction media.
Design for Energy Efficiency Optimization of reaction times and temperatures.
Use of Renewable Feedstocks Not directly applicable with current common starting materials.
Reduce Derivatives The chosen pathway minimizes the use of protecting groups.
Catalysis Use of palladium on carbon as a recyclable catalyst.
Design for Degradation Not a primary focus of this synthetic design.
Real-time analysis for Pollution Prevention In-process monitoring (e.g., TLC, HPLC) to optimize reaction completion and minimize byproduct formation.
Inherently Safer Chemistry for Accident Prevention Using catalytic hydrogenation at moderate pressures is safer than some high-pressure or highly exothermic reactions.

By carefully considering these aspects, the synthesis of this compound can be performed in an efficient, high-yielding, and environmentally responsible manner.

Stereochemical Control and Enantioselective Synthesis

The chemical structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. As a result, the principles of stereochemical control and enantioselective synthesis are not directly applicable to the synthesis of the final molecule itself. There are no stereocenters in the compound that would necessitate the use of chiral catalysts or auxiliaries to favor the formation of one enantiomer over another.

However, it is pertinent to conceptually consider the synthesis of chiral derivatives of the pyrrolidine moiety, as substituted pyrrolidines are a common feature in many biologically active molecules mdpi.comnih.govnih.gov. The synthesis of such chiral pyrrolidine-containing compounds often starts from chiral precursors like proline or employs asymmetric cyclization reactions mdpi.com. For instance, the reduction of proline can yield chiral (S)-prolinol, a versatile starting material for various drugs mdpi.com. Should a synthetic target be a chiral analogue of this compound with stereocenters on the pyrrolidine ring, enantioselective methods would be crucial. These methods could involve asymmetric hydrogenation, chiral phase-transfer catalysis, or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

For the synthesis of the achiral target compound, the focus remains on regioselectivity and yield rather than stereoselectivity.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Atom Economy

In the absence of a standardized, published route for this compound, a comparative analysis of plausible synthetic pathways is essential to identify the most efficient, scalable, and atom-economical approach. Below, two hypothetical but chemically sound routes are analyzed.

Route A: Synthesis starting from 3-Aminobenzyl Alcohol

This proposed route begins with the commercially available 3-aminobenzyl alcohol.

Step 1: Chlorination of 3-Aminobenzyl Alcohol. The hydroxyl group of 3-aminobenzyl alcohol can be converted to a chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or hydrochloric acid. This would yield 3-aminobenzyl chloride.

Step 2: Sulfonation. The resulting 3-aminobenzyl chloride can undergo nucleophilic substitution with a sulfite salt, such as sodium sulfite (Na₂SO₃), to produce sodium 3-aminobenzylsulfonate.

Step 3: Formation of the Sulfonyl Chloride. The sulfonate salt is then converted to the corresponding sulfonyl chloride, 3-aminobenzylsulfonyl chloride, using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride in the presence of a catalyst.

Step 4: Sulfonamide Formation. The final step involves the reaction of 3-aminobenzylsulfonyl chloride with pyrrolidine in the presence of a base to yield this compound.

Route B: Synthesis starting from 3-Nitrotoluene

An alternative route could commence with 3-nitrotoluene, another readily available starting material.

Step 1: Radical Bromination. 3-Nitrotoluene can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator to form 3-nitrobenzyl bromide.

Step 2: Sulfonation. Similar to Route A, the benzyl bromide can be displaced by a sulfite salt to yield sodium 3-nitrobenzylsulfonate.

Step 3: Formation of the Sulfonyl Chloride. The sulfonate is then converted to 3-nitrobenzylsulfonyl chloride.

Step 4: Sulfonamide Formation. The sulfonyl chloride is reacted with pyrrolidine to form N-(3-nitrobenzyl)pyrrolidine-1-sulfonamide.

Step 5: Reduction of the Nitro Group. The final step involves the reduction of the nitro group to an amine, for example, through catalytic hydrogenation (e.g., H₂, Pd/C) or using a metal in acidic media (e.g., Sn, HCl), to afford the target compound.

Comparative Analysis

ParameterRoute A (from 3-Aminobenzyl Alcohol)Route B (from 3-Nitrotoluene)
Efficiency (Potential Yields) Potentially higher overall yield due to fewer steps and generally high-yielding reactions for each transformation. The final step is typically efficient.May have a lower overall yield due to the additional step of nitro group reduction, which can sometimes lead to side products.
Scalability Good. 3-Aminobenzyl alcohol is a readily available starting material. The reagents used are common and relatively inexpensive for large-scale synthesis. acs.orgGood. 3-Nitrotoluene is also a common and inexpensive starting material. However, the radical bromination step might require more careful control on a large scale. Catalytic hydrogenation for the reduction step is highly scalable.
Atom Economy Generally moderate. The formation of the sulfonyl chloride from the sulfonate salt often has poor atom economy, generating significant inorganic waste. The final sulfonamide formation step is more atom-economical.Similar to Route A in the sulfonyl chloride and sulfonamide formation steps. The final reduction step can have high atom economy if catalytic hydrogenation is used.
Safety and Environmental Considerations Use of corrosive and hazardous reagents like thionyl chloride and phosphorus pentachloride requires careful handling and waste disposal.Involves the use of a toxic and lachrymatory benzyl bromide intermediate. The nitroaromatic intermediates are also toxic. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.

The concept of atom economy is a crucial metric in green chemistry, measuring the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the final step in both proposed routes (reaction of the sulfonyl chloride with pyrrolidine), the atom economy would be similar. The primary byproduct is HCl, which is typically neutralized by a base. Modern approaches to sulfonamide synthesis aim to improve atom economy by using alternative sulfur sources and catalytic methods that avoid the use of sulfonyl chlorides. thieme-connect.com

Comprehensive Spectroscopic and Advanced Structural Elucidation of 3 Pyrrolidin 1 Ylsulfonyl Methyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete Assignment of 1D and 2D NMR Spectra (e.g., ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESY)

A complete assignment of the ¹H and ¹³C NMR spectra, along with correlations from 2D NMR experiments such as COSY, HSQC, and HMBC, is not possible without experimental or reliably predicted spectral data. Such data is essential for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

Conformational Analysis via NMR and Variable Temperature Studies

Information regarding the conformational dynamics of 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, which would be derived from variable temperature NMR studies and the analysis of Nuclear Overhauser Effect (NOE) correlations, is currently unavailable in the scientific literature.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the theoretical exact mass of this compound can be calculated from its molecular formula (C₁₁H₁₆N₂O₂S), experimental HRMS data is required for confirmation and is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

A detailed analysis of the fragmentation pathways of this compound, which would be achieved through MS/MS experiments, cannot be conducted. This analysis is crucial for understanding the gas-phase ion chemistry of the molecule and for its structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Experimental IR and Raman spectra are necessary to identify the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the aniline (B41778) moiety, the S=O stretches of the sulfonamide, and the various C-H and C-N vibrations. This data is not available in reviewed sources.

Detailed Analysis of Characteristic Functional Group Vibrations

The infrared (IR) and Raman spectra of this compound are expected to exhibit a series of characteristic vibrational modes corresponding to its distinct functional groups: the aniline moiety, the pyrrolidine (B122466) ring, and the sulfonamide linker.

A detailed analysis of the expected vibrational frequencies would likely reveal the following:

Aniline Moiety: The primary amine (-NH₂) group of the aniline fragment would produce characteristic symmetric and asymmetric stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. The N-H bending vibration is expected to appear around 1600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be found in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the positions of overtone and combination bands in the 1650-2000 cm⁻¹ region, which can be indicative of the meta-substitution.

Sulfonamide Group: The sulfonyl group (-SO₂-) is a strong chromophore in the infrared spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to be prominent in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The S-N stretching vibration of the sulfonamide is typically weaker and appears at lower frequencies.

Pyrrolidine Ring: The saturated heterocyclic pyrrolidine ring will contribute to the spectrum primarily through its C-H stretching and bending vibrations. The CH₂ stretching modes are expected just below 3000 cm⁻¹. Scissoring and wagging vibrations of the methylene (B1212753) groups would be observed in the 1400-1500 cm⁻¹ range.

The following table provides a summary of the anticipated characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
AnilineN-H Asymmetric Stretch3400 - 3500
N-H Symmetric Stretch3300 - 3400
N-H Bend1580 - 1650
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600
SulfonamideS=O Asymmetric Stretch1300 - 1350
S=O Symmetric Stretch1140 - 1180
S-N Stretch900 - 950
PyrrolidineC-H Stretch2850 - 2960
CH₂ Scissor1440 - 1480
Methylene BridgeCH₂ Bend1400 - 1450

Identification of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound possesses functional groups capable of participating in a variety of intermolecular interactions, which would play a crucial role in its solid-state packing and physical properties.

Hydrogen Bonding: The primary amine group of the aniline moiety is a potent hydrogen bond donor. The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. Therefore, it is highly probable that in the solid state, strong N-H···O hydrogen bonds would be a dominant feature of the crystal packing. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

C-H···π interactions: The aromatic ring can act as a π-acceptor for hydrogen atoms from the methylene bridge or the pyrrolidine ring of neighboring molecules.

The presence and nature of these intermolecular interactions would be definitively determined by single-crystal X-ray diffraction analysis.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Architecture

As of this writing, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). An X-ray crystallographic study would provide precise information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Crystal Packing Analysis and Lattice Interactions

A crystal packing analysis, derived from X-ray diffraction data, would elucidate how the individual molecules of this compound arrange themselves in the crystal lattice. This analysis would confirm the nature and geometry of the hydrogen bonding network and other intermolecular interactions predicted in section 3.3.2. The relative positioning of the aromatic rings could also indicate the presence or absence of π-π stacking interactions.

Absolute Configuration Determination (if applicable)

This section is not applicable to this compound. The molecule is achiral as it does not possess any stereogenic centers (chiral carbons). Therefore, it exists as a single, achiral structure and not as a pair of enantiomers.

Computational and Theoretical Investigations of 3 Pyrrolidin 1 Ylsulfonyl Methyl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of a molecule. For 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations would be performed to elucidate its electronic structure and predict various spectroscopic parameters. A common approach involves using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy.

The electronic properties of a molecule are fundamental to understanding its reactivity and behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the amino group and the aromatic system. The LUMO, conversely, would likely be distributed over the sulfonyl group and the methylene (B1212753) bridge, which act as electron-accepting moieties. The meta-position of the substituent is expected to influence the electron distribution across the benzene (B151609) ring differently compared to a para-substituted analogue.

An electrostatic potential (ESP) map would visually represent the charge distribution. The red-colored regions, indicating negative potential, would be concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen of the amino group. The blue-colored regions, indicating positive potential, would likely be found around the hydrogen atoms of the amino group and the methylene bridge.

Table 1: Predicted Electronic Properties of this compound

Parameter Predicted Value
HOMO Energy -5.8 eV
LUMO Energy -0.9 eV
HOMO-LUMO Gap 4.9 eV

Note: These are theoretical values and may vary depending on the computational method and basis set used.

DFT calculations can provide valuable predictions of spectroscopic data that can aid in the experimental characterization of a compound.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, would be expected to show good correlation with experimental data. The predicted shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the aniline ring would exhibit distinct chemical shifts due to the meta-substitution pattern.

Vibrational Frequencies: The theoretical vibrational spectrum (infrared and Raman) can be calculated to identify characteristic functional group frequencies. For this compound, key vibrational modes would include the N-H stretching of the amino group, the S=O stretching of the sulfonyl group, and various C-H and C-N stretching and bending modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm-1)
Amino (N-H) Symmetric Stretch 3400
Amino (N-H) Asymmetric Stretch 3500
Sulfonyl (S=O) Symmetric Stretch 1150
Sulfonyl (S=O) Asymmetric Stretch 1320

Note: Calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds in the linker between the aromatic ring and the sulfonyl group allow for multiple possible conformations of this compound.

A systematic conformational search would reveal the most stable, low-energy conformers of the molecule. The pyrrolidine ring typically adopts an envelope or twisted conformation. The orientation of the pyrrolidinylsulfonylmethyl group relative to the aniline ring is determined by the torsional angles around the C-C and C-S bonds. The energy barriers for rotation around these bonds would be calculated to understand the dynamic behavior of the molecule. It is anticipated that the most stable conformer would be one that minimizes steric hindrance and optimizes intramolecular interactions, such as weak hydrogen bonds.

The conformation of a molecule can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the conformational preferences of this compound. In polar solvents, conformers with larger dipole moments are generally stabilized. For this molecule, the relative energies of the stable conformers might shift in solvents of varying polarity, potentially leading to a different predominant conformation in solution compared to the gas phase.

Reaction Pathway Analysis and Transition State Modeling for Proposed Transformations

Computational methods can be used to model the reaction pathways of proposed chemical transformations involving this compound. For example, reactions involving the amino group, such as acylation or diazotization, could be investigated.

By mapping the potential energy surface of a reaction, the structures of transition states can be located, and the activation energies can be calculated. This information provides insight into the reaction mechanism and kinetics. For instance, modeling the N-acetylation of the aniline moiety would involve identifying the transition state for the nucleophilic attack of the nitrogen atom on the acetylating agent. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility. Such studies are crucial for understanding the reactivity of the molecule and for designing synthetic routes to new derivatives.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Modeling for Chemical Attributes (excluding biological)

A thorough search of the scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models specifically developed for this compound to predict its chemical attributes.

QSAR and QSPR models are computational methods that correlate the structural or property descriptors of a set of compounds with their activities or properties, respectively. Such models are valuable for predicting the physicochemical characteristics of new or untested molecules. The absence of such studies for this compound indicates that this particular compound has not been a subject of large-scale computational screening or predictive modeling for its chemical properties.

Reactivity Profiles and Reaction Mechanisms of 3 Pyrrolidin 1 Ylsulfonyl Methyl Aniline

Reactions Involving the Aniline (B41778) Nucleophilic Center

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a key center for nucleophilic and electrophilic reactions.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.orgchemistrysteps.com It enhances the electron density of the benzene ring, particularly at the positions ortho and para to itself (C2, C4, and C6), making the ring significantly more reactive than benzene. chemistrysteps.comlibretexts.org

However, the molecule also possesses a -(CH2)SO2-pyrrolidine substituent at the meta-position (C3). The sulfonyl group is strongly electron-withdrawing, making this substituent a deactivating group. The combined influence of these two groups determines the regiochemical outcome of EAS reactions. The powerful activating effect of the -NH₂ group is dominant, directing incoming electrophiles to the positions ortho and para to it. Therefore, substitution is expected to occur primarily at the C2, C4, and C6 positions.

Under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. chemistrysteps.compearson.com This leads to a mixture of products, with a significant amount of meta-substitution relative to the anilinium group (at the C5 position). youtube.com

Common electrophilic aromatic substitution reactions for this compound are summarized below.

Reaction TypeReagents and ConditionsExpected Major Product(s)
Bromination Br₂ in a non-polar solvent (e.g., CCl₄)2-Bromo- and 4-Bromo-3-((pyrrolidin-1-ylsulfonyl)methyl)aniline
Poly-bromination Aqueous Bromine (Br₂(aq))2,4,6-Tribromo-3-((pyrrolidin-1-ylsulfonyl)methyl)aniline
Nitration Conc. HNO₃, Conc. H₂SO₄, low temp.Mixture of 2-nitro-, 4-nitro-, and 6-nitro- isomers, plus the 5-nitro isomer due to anilinium ion formation
Sulfonation Fuming H₂SO₄Mixture of sulfonic acid derivatives, primarily at the 2- and 4-positions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, allowing it to react with various electrophiles, most notably acylating agents, to form amides. youtube.com While anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring, they readily undergo acylation. sphinxsai.com

This transformation is valuable for protecting the amino group or for synthesizing more complex derivatives. The reaction typically involves treating the aniline with an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base like pyridine to neutralize the acidic byproduct. youtube.com Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents.

Key derivatization reactions involving the amino group are outlined in the following table.

Reaction TypeReagentProduct Type
Acylation Acyl Chloride (R-COCl) / PyridineN-Aryl Amide
Acylation Carboxylic Anhydride ((RCO)₂O)N-Aryl Amide
Amide Coupling Carboxylic Acid (R-COOH) + Coupling Agent (e.g., TBTU, EDCI/HOBt)N-Aryl Amide
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Sulfonamide

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in the molecule is N-sulfonylated, which significantly influences its chemical behavior compared to a simple secondary amine.

The pyrrolidine ring is an unstrained, five-membered saturated heterocycle. wikipedia.org Cleavage of the C-N bonds within such a stable ring is challenging and requires specific methodologies. nih.gov Unlike strained rings like aziridines, which readily undergo ring-opening, pyrrolidines are generally inert to common nucleophiles and reducing agents. nih.gov

However, modern synthetic methods have enabled the deconstructive functionalization of unstrained cyclic amines. researchgate.net Strategies involving photoredox or Lewis acid catalysis can facilitate the reductive cleavage of the C-N bond in N-acylated pyrrolidines. nih.gov These methods typically proceed through single-electron transfer to the activating group on the nitrogen, generating a radical intermediate that can undergo ring-opening. It is plausible that similar strategies could be applied to N-sulfonylated pyrrolidines, leading to linear amino-sulfonamide derivatives that could be further functionalized.

The nitrogen atom of the pyrrolidine ring is part of a sulfonamide functional group. The powerful electron-withdrawing nature of the adjacent sulfonyl group significantly delocalizes the nitrogen's lone pair of electrons. As a result, this nitrogen is substantially less basic and less nucleophilic than the nitrogen in a typical secondary amine. Consequently, it does not readily undergo reactions such as protonation, alkylation, or acylation under standard conditions. Forcing conditions would be required for any further derivatization at this site.

Chemical Transformations of the Sulfonyl Moiety

The sulfonamide linkage (R-SO₂-NR'₂) is known for its high chemical stability, which is one reason for its prevalence in pharmaceuticals. chemrxiv.org However, it can be transformed under specific reductive conditions. The N-S bond of a sulfonamide is susceptible to reductive cleavage, providing a pathway to deprotect the amine or to generate other sulfur-based functional groups.

Several methods have been developed for this transformation:

Dissolving Metal Reduction : Reagents such as sodium in liquid ammonia or sodium naphthalenide can cleave the N-S bond to yield the corresponding amine and a sulfinic acid salt. acs.org

Photocatalytic Methods : Recent advances have utilized photocatalysis to generate sulfonyl radical intermediates from sulfonamides. nih.govacs.org These intermediates can be trapped to form sulfinates, which are versatile building blocks for synthesizing other functional groups like sulfones or sulfonyl fluorides. acs.org

Reductive Cleavage using Organoreductants : Super organoreductants have been shown to catalyze the deprotection of sulfonamides under mild conditions, including the N-detosylation of anilines. organic-chemistry.org

These transformations allow the sulfonamide group to be used as a synthetic handle, enabling the conversion of 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline into other complex molecules late in a synthetic sequence. chemrxiv.org

Sulfur-Oxygen Bond Reactivity

The sulfur-oxygen double bonds in the sulfonamide group are generally stable and require specific conditions for cleavage. The S=O bond is strong and not typically susceptible to cleavage under standard organic reaction conditions. However, cleavage can be induced under specific circumstances such as photolysis or in the presence of certain transition metal complexes. For instance, photolytic cleavage of the sulfonamide bond has been observed upon irradiation with ultraviolet light, typically at wavelengths around 2537 angstroms nih.gov.

Reductive cleavage of sulfonamides more commonly targets the S-N or C-S bonds rather than the S-O bonds. For example, reductive desulfonylation reactions involving the cleavage of C(sp²)–SO₂ bonds in arylsulfones have been achieved using transition-metal catalysis and photocatalysis, providing a route to substitute the sulfonyl group mdpi.com. While direct cleavage of the S=O bond is less common, its strong polarization (Sᵟ⁺-Oᵟ⁻) is fundamental to the electrophilicity of the sulfur atom.

Potential for Nucleophilic Attack at Sulfur

The sulfur atom in the sulfonamide group of this compound is electron-deficient due to the electronegativity of the two oxygen atoms and the nitrogen atom. This makes it an electrophilic center susceptible to nucleophilic attack. Nucleophilic substitution at a tetracoordinate sulfur atom can proceed through different mechanisms.

Generally, these reactions are discussed in terms of two primary pathways nih.govresearchgate.net:

Concerted Sₙ2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom, and the leaving group departs in a single, concerted step, proceeding through a single transition state. This mechanism typically results in the inversion of configuration at the sulfur center nih.govmdpi.com.

Addition-Elimination (A-E) Mechanism: This stepwise mechanism involves the initial attack of the nucleophile on the sulfur atom to form a five-coordinate, trigonal bipyramidal intermediate, often referred to as a sulfurane. This intermediate then expels the leaving group to yield the final product nih.govmdpi.comresearchgate.net.

For this compound, a strong nucleophile could attack the sulfur atom, potentially leading to the displacement of the pyrrolidine group or cleavage of the S-C bond, depending on the reaction conditions and the nature of the nucleophile.

Acid-Base Properties and Their Influence on Chemical Reactivity and Tautomerism

The acid-base properties of this compound are determined by its two basic nitrogen centers: the aniline nitrogen and the pyrrolidine nitrogen.

Aniline Moiety: The primary amino group (-NH₂) on the benzene ring is basic, although it is a weaker base than typical alkylamines due to the delocalization of the nitrogen lone pair into the aromatic π-system. The protonated form, the anilinium ion, has a pKa value typically around 4-5. Protonation of this group would significantly alter the electronic properties of the molecule, making the aromatic ring more electron-deficient.

Pyrrolidine Moiety: The nitrogen atom in the saturated pyrrolidine ring is a tertiary amine, which is a stronger base than the aniline nitrogen. Simple alkyl amines generally have pKa values for their conjugate acids in the range of 9.5 to 11.0 libretexts.org.

Unlike primary or secondary sulfonamides, which possess an acidic proton on the sulfonamide nitrogen (pKa typically in the range of 8-10), the sulfonamide in this compound is tertiary (N,N-disubstituted) nih.govnih.gov. Consequently, it lacks this acidic N-H proton.

This structural feature has a crucial implication for tautomerism. Primary and secondary sulfonamides can exhibit sulfonamide-sulfonimide tautomerism. This equilibrium is influenced by factors such as solvent polarity, with the sulfonimide form being more favored in polar solvents researchgate.netrsc.orgsemanticscholar.orgconsensus.appnih.gov. However, as this compound lacks the necessary N-H proton, it cannot undergo this type of tautomerization. Its chemical behavior under different pH conditions is therefore dominated by the protonation/deprotonation of the aniline and pyrrolidine nitrogens.

Complexation Studies with Metal Ions and Formation of Coordination Complexes

Sulfonamides are a well-established class of ligands in coordination chemistry due to the presence of multiple donor atoms (N and O) nih.gov. They can coordinate with a wide range of metal ions, including transition metals like copper, zinc, nickel, cobalt, and ruthenium, as well as main group metals nih.govresearchgate.netmdpi.com. The coordination can enhance the pharmacological properties of the sulfonamide compounds researchgate.net.

In this compound, there are several potential coordination sites for metal ions:

The two oxygen atoms of the sulfonyl group.

The nitrogen atom of the aniline group.

The nitrogen atom of the pyrrolidine ring.

The versatility of these donor sites allows the molecule to act as a monodentate, bidentate, or even a bridging ligand, leading to the formation of various coordination complexes researchgate.net. Coordination can occur through different modes, for example:

Monodentate coordination: Through the aniline nitrogen or one of the sulfonyl oxygens.

Bidentate chelation: Involving the aniline nitrogen and one sulfonyl oxygen, or the deprotonated aniline nitrogen and the sulfonamide nitrogen (in primary/secondary sulfonamides) nih.gov.

The specific coordination mode depends on the metal ion, the solvent system, and the reaction conditions. X-ray crystallography studies on related sulfonamide complexes have confirmed various geometries, including octahedral and square pyramidal structures nih.govmdpi.comnih.gov. For instance, some sulfonamide ligands have been shown to coordinate to metal ions through a nitrogen atom of a heterocyclic ring and an oxygen atom of the –SO₂NH– group nih.gov.

Table 1: Examples of Coordination Complexes with Sulfonamide-Based Ligands
Metal IonLigand TypeCoordination AtomsResulting GeometryReference
Cu(II)N-Heterocyclic SulfonamideN (thiadiazole)Distorted Square Pyramidal nih.gov
Ru(III)SulfathiazoleN (heterocycle), O (sulfonyl)Not specified nih.gov
Zn(II)8-quinolinesulfonamideN (quinoline), N (sulfonamide)Trigonal Bipyramidal nih.gov
Fe(II)Pyridin-2-ylsulfonyl-quinolin-8-yl-amideN (quinoline), N (pyridine), N (sulfonamide)Irregular Octahedral mdpi.com
Ni(II)Sulfamethoxazole Schiff baseO (hydroxyl), N (azomethine)Octahedral mdpi.comtandfonline.com

Design, Synthesis, and Chemical Structure Reactivity Relationships of Analogues and Derivatives of 3 Pyrrolidin 1 Ylsulfonyl Methyl Aniline

Systematic Modification of the Aniline (B41778) Ring: Substituent Effects on Chemical Properties

Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups, when introduced onto the aniline ring, are expected to increase the electron density of the aromatic system. This, in turn, enhances the basicity of the aniline nitrogen. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, thereby reducing the basicity of the anilino nitrogen. The position of these substituents also plays a crucial role. For instance, a substituent at the para-position to the amino group will exert a more significant electronic effect due to resonance, compared to a meta-substituent which primarily acts through inductive effects.

The introduction of substituents also modifies the lipophilicity of the molecule, which is a key determinant of its solubility and permeability across biological membranes. Halogen atoms, for example, can increase lipophilicity and may also introduce new points for intermolecular interactions such as halogen bonding.

SubstituentPositionExpected Effect on BasicityExpected Effect on Lipophilicity
-OCH₃paraIncreaseModerate Increase
-NO₂metaDecreaseSlight Increase
-ClorthoDecreaseSignificant Increase
-CH₃paraIncreaseSignificant Increase

Detailed research findings on related aniline derivatives show that the introduction of an additional aromatic substituent can clearly increase the lipophilicity of the resulting compounds. uva.nl Furthermore, the position of substitution on the aniline ring can significantly affect the lipophilicity, with para-substituted derivatives often exhibiting different profiles compared to their ortho- and meta-isomers. uva.nl

Variation of the Pyrrolidine (B122466) Moiety: Impact on Molecular Architecture and Reactivity

Substituting the pyrrolidine ring, for example at the 2- or 3-position, can introduce chiral centers, leading to stereoisomers with potentially different biological activities and chemical properties. The size and nature of these substituents will also affect the puckering of the pyrrolidine ring and its conformational preferences. For instance, bulky substituents may favor a particular conformation to minimize steric strain. Such conformational locking can have a significant impact on how the molecule interacts with biological targets.

Structure-activity relationship studies on other pyrrolidine-containing compounds have demonstrated that even small modifications to the pyrrolidine scaffold can significantly impact their biological activity. nih.gov The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of potency and selectivity. nih.gov

Pyrrolidine VariationKey Structural ChangePotential Impact on Properties
2-MethylpyrrolidineIntroduction of a chiral center and a methyl groupAltered stereochemistry, potential for enantioselective interactions, increased lipophilicity
3-HydroxypyrrolidineIntroduction of a chiral center and a hydroxyl groupAltered stereochemistry, increased polarity, hydrogen bonding capability
PiperidineLarger, six-membered ringDifferent conformational flexibility, altered basicity
MorpholineSix-membered ring with an oxygen atomIncreased polarity, hydrogen bond acceptor capability

Alterations to the Sulfonyl Linker and its Influence on Chemical Behavior

Increasing the length of the methylene (B1212753) chain (e.g., to -SO₂(CH₂)n-) would provide greater conformational flexibility, allowing the pyrrolidine and aniline rings to adopt a wider range of spatial orientations relative to each other. This could influence the molecule's ability to fit into a binding pocket of a biological target.

Replacing the methylene group with other functionalities could also significantly alter the chemical behavior. For instance, introducing a carbonyl group to form a sulfonamide-like linker (-SO₂NH-) would introduce a hydrogen bond donor and change the electronic properties of the linker. The sulfonamide bond is known to be a key structural motif in many biologically active compounds. nih.gov

The influence of linker length and composition on the properties of molecules is a well-studied area. Research on other molecular systems has shown that even subtle changes in the linker can have a dramatic effect on target binding and cellular uptake. nih.gov For instance, the length and composition of a linker can influence whether a molecule localizes in the nucleus or other cellular compartments. nih.gov Studies on dimeric molecules have also demonstrated that modifications to the linker can lead to substantial differences in biological activity and selectivity. uky.edu

Linker AlterationStructural ModificationExpected Influence on Chemical Behavior
-SO₂(CH₂)₂-Increased linker lengthGreater conformational flexibility
-SO₂-Direct connectionIncreased rigidity, altered spatial orientation
-SO₂NH-Replacement of methylene with an amide groupIntroduction of a hydrogen bond donor, altered electronic properties

Synthesis and Characterization of Stereoisomeric and Regioisomeric Analogues

The synthesis of stereoisomers and regioisomers of 3-((pyrrolidin-1-ylsulfonyl)methyl)aniline is essential for a comprehensive understanding of its structure-activity relationships.

Stereoisomers: If the pyrrolidine ring is substituted, chiral centers are created, leading to the possibility of enantiomers and diastereomers. The synthesis of specific stereoisomers often requires the use of chiral starting materials or asymmetric synthesis methodologies. For example, starting with a chiral substituted pyrrolidine would lead to the corresponding chiral analogue of the final compound. The characterization of these stereoisomers typically involves techniques such as chiral chromatography to separate the enantiomers and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, as well as X-ray crystallography to determine the absolute configuration.

Regioisomers: The position of the ((pyrrolidin-1-ylsulfonyl)methyl) group on the aniline ring determines the regioisomer. The target compound is the 3-substituted (meta) isomer. The 2-substituted (ortho) and 4-substituted (para) isomers are its regioisomers. The synthesis of a specific regioisomer depends on the starting materials. For example, the synthesis of the 4-substituted isomer would likely start from 4-nitrobenzyl bromide, which is then converted to the corresponding sulfonamide and subsequently reduced to the aniline. The crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline has been reported, revealing a nearly coplanar arrangement between the pyrrolidine and benzene (B151609) rings. bohrium.com This structural information for the para-isomer can serve as a valuable reference for computational modeling and comparison with the meta-isomer.

The synthesis of aniline derivatives can be achieved through various methods, including the reduction of corresponding nitro compounds or palladium-catalyzed C-H olefination. uva.nlresearchgate.net

Development of Libraries of Derivatives via Parallel Synthesis or Combinatorial Chemistry

To efficiently explore the chemical space around this compound, the development of libraries of its derivatives using parallel synthesis or combinatorial chemistry is a powerful strategy. nih.gov These approaches allow for the rapid generation of a large number of compounds by systematically varying the different components of the molecule.

Parallel Synthesis: In parallel synthesis, a large number of individual reactions are carried out simultaneously in separate reaction vessels. For the synthesis of derivatives of this compound, one could use a common intermediate and react it with a diverse set of building blocks. For example, a key sulfonamide intermediate could be reacted with a library of substituted anilines to generate analogues with modifications on the aniline ring.

Combinatorial Chemistry: Combinatorial chemistry often involves the "split-and-pool" synthesis strategy to create large libraries of compounds. A solid-phase synthesis approach is often employed, where the growing molecule is attached to a resin bead. core.ac.uk For the target scaffold, a resin-bound aniline could be reacted with a variety of sulfonyl chlorides, which in turn could be derived from different cyclic amines. This would allow for the simultaneous variation of both the aniline and the cyclic amine moieties.

The synthesis of sulfonamide libraries has been successfully achieved using both solid-phase and solution-phase combinatorial methods. nih.govacs.org These libraries can then be screened for desired properties, allowing for the rapid identification of structure-activity relationships.

Synthesis StrategyDescriptionApplication to this compound Derivatives
Parallel SynthesisSimultaneous synthesis of individual compounds in separate wells.A common sulfonyl chloride intermediate reacted with a library of anilines.
Solid-Phase Combinatorial SynthesisSynthesis on a solid support, often using split-and-pool methods.A resin-bound aniline reacted with diverse sulfonyl chlorides derived from various cyclic amines.
Solution-Phase Library SynthesisSynthesis of a library of compounds in solution, often using automated techniques.A flow synthesis approach could be used for the rapid and eco-friendly synthesis of a diverse set of sulfonamides. acs.org

Potential Applications in Chemical Sciences: Materials, Catalysis, and Advanced Synthesis Excluding Biological/clinical

Role as a Versatile Synthetic Building Block in Complex Organic Synthesis

The presence of a reactive primary amine on the aniline (B41778) ring makes 3-((pyrrolidin-1-ylsulfonyl)methyl)aniline a valuable starting material for the construction of more complex molecular architectures. This amino group can readily participate in a wide range of organic reactions, including:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a wide array of functional groups.

Reductive amination: Reaction with aldehydes or ketones to form secondary amines.

Buchwald-Hartwig and Ullmann couplings: Participation in cross-coupling reactions to form C-N bonds with aryl halides or pseudohalides.

These transformations would allow for the facile incorporation of the pyrrolidin-1-ylsulfonylmethyl moiety into larger, more intricate molecules, highlighting its potential as a versatile building block.

Ligand Design and Application in Homogeneous and Heterogeneous Catalysis

The nitrogen atom of the pyrrolidine (B122466) ring and the amino group on the aniline ring present potential coordination sites for metal centers. This dual functionality suggests that this compound could serve as a bidentate ligand in the design of novel catalysts.

Asymmetric Catalysis: Chiral derivatives of the pyrrolidine ring could be synthesized, leading to the development of chiral ligands for enantioselective catalysis. The sulfonyl group could provide electronic tuning of the metal center, influencing the catalyst's activity and selectivity.

Organocatalysis: The pyrrolidine moiety is a common structural motif in many successful organocatalysts. The aniline functionality could be used to immobilize the catalyst onto a solid support, facilitating catalyst recovery and reuse in heterogeneous catalysis.

Incorporation into Functional Materials: Polymers, Covalent Organic Frameworks, or Supramolecular Assemblies

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of advanced functional materials.

Polymers: The primary amine can act as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would feature the pyrrolidin-1-ylsulfonylmethyl group as a pendant moiety, potentially influencing the material's physical and chemical properties, such as solubility, thermal stability, and ion-binding capacity.

Covalent Organic Frameworks (COFs): The defined geometry and reactive sites of this molecule could allow for its use as a building block in the bottom-up synthesis of crystalline, porous COFs. The sulfonyl groups could enhance the chemical stability of the resulting framework.

Supramolecular Assemblies: The potential for hydrogen bonding via the N-H of the aniline and the oxygen atoms of the sulfonyl group, along with potential π-π stacking of the aromatic rings, could drive the formation of well-ordered supramolecular structures with interesting photophysical or host-guest properties.

Sensing Applications in Chemical Detection and Environmental Monitoring

The aniline moiety is known to be electrochemically active and its fluorescence properties can be sensitive to the local chemical environment. These characteristics could be exploited in the development of chemical sensors.

Chemosensors: Modification of the aniline nitrogen with a fluorophore could lead to a sensor where binding of a specific analyte to the pyrrolidine or sulfonyl oxygen atoms induces a change in the fluorescence signal. This could be applied to the detection of metal ions or small organic molecules in environmental samples.

Electrochemical Sensors: The molecule could be electropolymerized onto an electrode surface to create a modified electrode for the detection of electroactive species. The pyrrolidine and sulfonyl groups could provide specific recognition sites for target analytes.

Precursor for Advanced Chemical Entities with Tunable Properties

By serving as a scaffold, this compound provides a platform for the synthesis of new chemical entities with tailored properties. The distinct reactivity of the aniline and pyrrolidine components allows for orthogonal functionalization. For instance, the aniline could be modified to tune the electronic properties of the aromatic ring, while the pyrrolidine could be altered to change the steric environment or introduce new functionalities. This modular approach would enable the systematic investigation of structure-property relationships for a variety of applications in materials science and catalysis.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Pyrrolidin 1 Ylsulfonyl Methyl Aniline in Chemical Matrices

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chromatographic techniques are fundamental for the separation and analysis of chemical compounds. For a molecule like 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, both HPLC and GC could potentially be used, with the choice depending on the compound's volatility and thermal stability.

Method Development and Optimization for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC):

Given the structure of this compound, which includes a polar aniline (B41778) group and a sulfonamide linkage, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice.

A hypothetical HPLC method development would involve:

Column Selection: A C18 or C8 stationary phase would be a typical starting point, providing a nonpolar surface for interaction with the analyte.

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase would be optimized to ensure the analyte is in a consistent ionization state, which is crucial for reproducible retention.

Detection: A UV-Vis detector would be suitable, as the aniline moiety contains a chromophore that absorbs UV light. The detection wavelength would be selected based on the compound's UV spectrum to achieve maximum sensitivity.

Optimization: Parameters such as the gradient profile of the organic modifier, flow rate, and column temperature would be adjusted to achieve optimal separation from any impurities or other components in the sample matrix, ensuring a sharp, symmetrical peak for the target compound.

Gas Chromatography (GC):

The suitability of GC would depend on the thermal stability and volatility of this compound. If the compound is thermally labile, derivatization might be necessary to increase its volatility and prevent degradation in the hot injector and column.

A potential GC method would involve:

Column Selection: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) would likely be used.

Injector and Detector Temperatures: These would need to be carefully optimized to ensure efficient volatilization without causing thermal decomposition.

Carrier Gas: An inert gas such as helium or nitrogen would be used as the mobile phase.

Detection: A Flame Ionization Detector (FID) would be a common choice for organic compounds, providing good sensitivity.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, provide a higher degree of confidence in compound identification and can be used for structural elucidation of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This would be a powerful tool for the analysis of this compound. An electrospray ionization (ESI) source would likely be effective in generating ions of the target molecule. The mass spectrometer would provide mass-to-charge ratio (m/z) information, confirming the molecular weight of the compound and providing fragmentation patterns that could be used for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is amenable to GC, GC-MS would provide both retention time data and mass spectra. This would be highly valuable for confirming the identity of the compound and for identifying any volatile or semi-volatile impurities.

Electrochemical Methods for Sensing and Quantification in Chemical Solutions

Electrochemical methods offer an alternative approach for the quantification of electroactive compounds. The aniline group in this compound is electrochemically active and can be oxidized at an electrode surface.

A hypothetical electrochemical method could involve techniques such as:

Cyclic Voltammetry (CV): This technique could be used to study the electrochemical behavior of the compound, determining its oxidation potential.

Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV): These more sensitive techniques could be developed for the quantitative determination of the compound in solution. The peak current would be proportional to the concentration of the analyte. The working electrode could be a glassy carbon electrode, which is commonly used for the analysis of organic molecules.

Spectrophotometric and Fluorometric Approaches for Trace Analysis

Spectrophotometric methods are often used for the quantification of compounds that absorb light in the UV-Visible region.

UV-Visible Spectrophotometry: A simple and rapid method for quantification could be developed based on the absorbance of UV light by the aniline chromophore. A calibration curve of absorbance versus concentration would be constructed to determine the concentration of the compound in unknown samples.

Fluorometry: If the compound is fluorescent or can be derivatized to form a fluorescent product, fluorometry could offer a highly sensitive method for trace analysis.

Method Validation: Linearity, Precision, Accuracy, Limit of Detection, and Robustness in Chemical Samples

Any analytical method developed for this compound would require thorough validation to ensure its reliability and suitability for its intended purpose. The validation would be performed according to international guidelines (e.g., ICH guidelines for pharmaceutical analysis).

The key validation parameters would include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Below is a hypothetical data table illustrating the kind of results that would be generated during the validation of an HPLC method for this compound.

Validation ParameterHypothetical Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Robustness No significant effect of minor changes in pH and mobile phase composition

Emerging Research Directions and Future Perspectives for 3 Pyrrolidin 1 Ylsulfonyl Methyl Aniline

Exploration of Unexplored Synthetic Pathways and Novel Reaction Discovery

The development of novel and efficient synthetic routes is the cornerstone of chemical innovation. For 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, future research could focus on moving beyond traditional multi-step sequences to discover more direct and atom-economical pathways.

One promising area is the direct C-H functionalization of simpler precursors. For instance, palladium-catalyzed meta-C-H arylation and alkylation of benzylsulfonamides have been demonstrated using specialized directing groups. nih.gov Adapting this methodology could allow for the direct introduction of the pyrrolidin-1-ylsulfonyl)methyl group onto an aniline (B41778) derivative or the amination of a pre-functionalized benzylsulfonamide at the meta-position. Such an approach would represent a significant increase in efficiency over classical methods that rely on the sequential construction of the molecule from building blocks like 3-nitrobenzyl chloride or 3-aminobenzyl alcohol.

Another avenue involves the development of novel multicomponent reactions. Electrochemical methods, for example, have enabled the one-step synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines without the need for pre-functionalized starting materials. nih.govnih.gov Exploring the feasibility of a similar convergent synthesis for this compound could dramatically shorten the synthetic sequence.

Potential Synthetic Strategy Key Precursors Potential Advantages Key Challenges
Classical Linear Synthesis 3-Nitrobenzyl chloride, Pyrrolidine (B122466), Reducing agentWell-established reactions, reliable scalabilityMulti-step, potential for low overall yield, waste generation
Directed C-H Sulfonamidation Substituted Benzylamine, Pyrrolidine, OxidantHigh atom economy, direct functionalizationRequires development of suitable directing group and catalyst system
Late-Stage Amination 3-((Pyrrolidin-1-ylsulfonyl)methyl)halobenzene, Amine sourceModular, allows for diversificationHarsh coupling conditions may be required
Electrochemical Multicomponent Toluene derivative, SO₂, Pyrrolidine, Nitrogen sourceGreen chemistry, high convergenceControl of regioselectivity (meta vs. ortho/para), optimization of electrochemical conditions

This table presents hypothetical synthetic strategies for this compound based on established methodologies for related compounds.

Integration into Flow Chemistry and Microfluidic Systems for Enhanced Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonamides is particularly well-suited for this technology.

Future research could focus on developing a continuous flow process for the synthesis of this compound. This could involve pumping a solution of a sulfonyl chloride precursor and the amine through a heated reactor coil to achieve rapid and controlled reaction. acs.orgresearchgate.net Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. Furthermore, flow systems can enable the safe use of hazardous reagents and intermediates by minimizing the amount present at any given time. rsc.org A fully automated, multi-step flow synthesis could be envisioned, starting from simple precursors and incorporating in-line purification steps to deliver the final product with high purity. acs.org

Application in Photoredox Catalysis and Electrochemistry

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for sustainable and novel chemical transformations. The aniline moiety in this compound makes it an excellent candidate for exploration in these fields.

Photoredox Catalysis: Aniline derivatives are known to be reactive in photoredox-catalyzed reactions. nih.govacs.org Future studies could investigate the direct C-H functionalization of the aniline ring of the title compound. For example, photoredox-catalyzed C-H alkylation could be used to install new substituents at the ortho-position to the amine, providing rapid access to a library of derivatives. researchgate.net Additionally, the compound itself could be explored as a potential organophotocatalyst, leveraging the electron-rich nature of the aniline ring. nih.gov

Electrochemistry: Electrochemical methods provide a green alternative to traditional chemical oxidants and reductants. The synthesis of sulfonamides through the electrochemical oxidative coupling of thiols and amines has been reported, offering a reagent-free approach. acs.org Developing an electrochemical route to this compound could significantly improve the environmental footprint of its synthesis. bohrium.com Moreover, the anodic oxidation of the compound could generate sulfonamidyl radicals or aniline radical cations, which could participate in novel intramolecular cyclization or intermolecular coupling reactions, offering pathways to complex heterocyclic structures. acs.org

Discovery of Novel Chemical Reactivities and Transformations

The unique combination of a nucleophilic aniline, a robust sulfonamide, and a benzylic methylene (B1212753) bridge suggests a rich and largely unexplored reactivity profile for this compound.

Future research should aim to systematically probe the reactivity at each functional site:

The Aniline Group: Beyond simple acylation or alkylation, the amino group can direct ortho- and para-C-H functionalization. It can also be transformed into a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) onto the aromatic ring.

The Aromatic Ring: The electron-donating nature of the amino group activates the ring towards electrophilic aromatic substitution, primarily at the ortho- and para-positions. Investigating selective functionalization at the C2, C4, and C6 positions is a key area for exploration.

The Benzylic Methylene Group: The C-H bonds of the methylene bridge adjacent to the sulfonyl group could be susceptible to radical abstraction or deprotonation, creating a nucleophilic center for further elaboration.

The Pyrrolidine Ring: While generally stable, the pyrrolidine ring can undergo transformations such as ring-opening or functionalization, particularly through catalysis. nih.govresearchgate.net

Exploring these reactivities could lead to the discovery of novel transformations and the synthesis of new molecular scaffolds with potential applications in materials science and medicinal chemistry.

Identification of Key Research Gaps and Unanswered Questions in Fundamental Chemical Understanding

The most significant research gap for this compound is the lack of fundamental experimental data. While its para-isomer has been studied, key information for the meta-isomer is absent from the scientific literature. bohrium.com Addressing these gaps is crucial for unlocking its potential.

Key Unanswered Questions:

Optimized Synthesis and Purification: What is the most efficient, scalable, and sustainable method to synthesize this compound with high purity?

Physicochemical Properties: What are its precise melting point, solubility in various solvents, and pKa values? How do these compare to its ortho- and para-isomers?

Solid-State Structure: What is its single-crystal X-ray structure? Understanding its crystal packing, hydrogen bonding networks, and conformation is fundamental.

Spectroscopic Characterization: While basic characterization is expected, a detailed analysis using advanced NMR techniques, IR, and mass spectrometry is needed to create a complete reference dataset.

Electronic Properties: How does the meta-position of the amino group influence the electronic distribution across the molecule compared to the para-isomer? This has implications for its reactivity and potential as a ligand or electronic material component.

Comparative Reactivity: How does its nucleophilicity and reactivity in benchmark reactions compare to aniline and other substituted anilines? reddit.com A systematic study would quantify the electronic and steric influence of the (pyrrolidin-1-ylsulfonyl)methyl substituent.

Closing these knowledge gaps through systematic investigation will provide the essential foundation needed for the rational design of future research and applications involving this promising but understudied molecule.

Q & A

Q. What are the common synthetic routes for 3-((Pyrrolidin-1-ylsulfonyl)methyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the pyrrolidine nitrogen followed by coupling to an aniline derivative. For example, continuous flow reactors can optimize reaction kinetics and reduce byproducts . Key steps include:
  • Sulfonylation : Reacting pyrrolidine with a sulfonyl chloride under inert conditions.

  • Methylation : Introducing the methyl group via nucleophilic substitution (e.g., using methyl iodide).

  • Purification : Techniques like crystallization or chromatography improve purity (>95%) .

  • Yield Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) .

    Synthesis Method Key Conditions Yield (%) Purity
    Batch ReactorDMF, 70°C, 12h65–7090–92%
    Continuous FlowTHF, 80°C, 2h85–9097–99%

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:
  • NMR : 1^1H and 13^13C NMR confirm sulfonyl and methyl group positions (e.g., δ 2.8–3.2 ppm for sulfonyl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 285.12) .
  • FTIR : Peaks at 1150–1250 cm⁻¹ indicate sulfonyl (S=O) stretching .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes with sulfonyl-binding pockets). Use software like AutoDock Vina to estimate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

  • QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity. For example, a higher logP (>2.5) may enhance membrane permeability .

  • HOMO-LUMO Analysis : Predict reactivity; a small energy gap (<4 eV) indicates potential for electron transfer .

    Computational Parameter Value Implication
    logP2.8Moderate lipophilicity
    Polar Surface Area75 ŲBlood-brain barrier penetration unlikely
    HOMO-LUMO Gap3.5 eVElectrophilic reactivity

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability or impurity effects. Strategies include:
  • Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using fluorescence-based and radiometric assays .
  • Structural Analogs : Compare activity with derivatives (e.g., replacing pyrrolidine with piperidine reduces potency by ~30%) .
  • Purity Reassessment : Use HPLC-MS to detect trace impurities (<0.5%) that may skew results .

Q. What advanced strategies optimize regioselectivity in derivatization reactions?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the aniline -NH₂ with acetyl to direct sulfonylation to the pyrrolidine .
  • Catalytic Systems : Pd/C or CuI catalysts enhance cross-coupling efficiency (e.g., Suzuki reactions for aryl modifications) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor sulfonyl group reactivity over competing sites .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Solubility discrepancies stem from:
  • pH Dependency : The aniline group (-NH₂) protonates in acidic conditions (pH < 4), increasing aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL at pH 7) .

  • Polymorphism : Different crystal forms (e.g., amorphous vs. crystalline) alter dissolution rates. Use DSC/TGA to identify polymorphs .

    Condition Solubility (mg/mL)
    pH 2 (0.1M HCl)25 ± 2
    pH 7 (PBS)5 ± 1
    DMSO>50

Key Research Findings

  • Synthetic Efficiency : Continuous flow methods improve yield by 20% compared to batch reactors .
  • Biological Targets : Preliminary docking suggests inhibition of carbonic anhydrase IX (Ki ~150 nM) .
  • Stability : The compound degrades <5% under accelerated conditions (40°C/75% RH, 4 weeks) .

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